molecular formula C17H20O3 B3179551 Prop-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate CAS No. 81039-74-9

Prop-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

Cat. No. B3179551
CAS RN: 81039-74-9
M. Wt: 272.34 g/mol
InChI Key: AJMCXHIWBCITDU-UHFFFAOYSA-N
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Description

Prop-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, also known as 2-cyclohexyl-2-hydroxy-2-phenylacetate, is an organic compound belonging to the class of esters. It is a colorless, odorless solid that is soluble in many organic solvents. It is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, fragrances, and flavors. In addition, it is used in laboratory experiments to study the effects of various biochemical and physiological processes.

Scientific Research Applications

Prop-2-ynyl Prop-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate-2-hydroxy-2-phenylacetate is used in a variety of scientific research applications. It is used as a key intermediate in the synthesis of various compounds, including pharmaceuticals, dyes, fragrances, and flavors. In addition, it is used as a substrate for the study of various biochemical and physiological processes. For example, it has been used in studies to investigate the role of enzymes in drug metabolism and the action of anti-cancer agents.

Mechanism of Action

Prop-2-ynyl Prop-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate-2-hydroxy-2-phenylacetate acts as a substrate for various biochemical and physiological processes. The compound is metabolized by enzymes, such as cytochrome P450, to form various metabolites. These metabolites can then interact with other molecules, such as proteins, to produce a desired effect.
Biochemical and Physiological Effects
Prop-2-ynyl Prop-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate-2-hydroxy-2-phenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, which is responsible for the metabolism of drugs and other compounds. In addition, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Furthermore, it has been shown to affect the activity of various hormones, including testosterone and estradiol.

Advantages and Limitations for Lab Experiments

Prop-2-ynyl Prop-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate-2-hydroxy-2-phenylacetate has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and can be used in a variety of experiments. Furthermore, it is a colorless, odorless solid that is soluble in many organic solvents, making it easy to work with. However, it is important to note that the compound is toxic and should be handled with care.

Future Directions

Prop-2-ynyl Prop-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate-2-hydroxy-2-phenylacetate has a variety of potential future applications. It could be used to study the effects of various drugs on the body, as well as the effects of various hormones. In addition, it could be used to study the effects of various environmental toxins on the body. Furthermore, it could be used to develop new drugs and therapies for a variety of diseases and conditions. Finally, it could be used to develop new flavors and fragrances for the food and beverage industry.

properties

IUPAC Name

prop-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-2-13-20-16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h1,3,5-6,9-10,15,19H,4,7-8,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMCXHIWBCITDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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